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molecular formula C9H13Cl2N B1338739 N-Benzyl-N-(2-chloroethyl)amine hydrochloride CAS No. 6288-63-7

N-Benzyl-N-(2-chloroethyl)amine hydrochloride

Cat. No. B1338739
M. Wt: 206.11 g/mol
InChI Key: RAJZCNAPSJZGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922722

Procedure details

A solution of 13 (8.618 g, 42.0 mmol) and aniline (11.75 g, 126 mmol) in toluene (40 niL) was heated to 130° C. (1.5 h). The mixture was triturated with dichloromethane (200 mL) and filtered. Recrystallization from ethanol (220 mL) afforded the title compound 14 as white crystals.
Name
Quantity
8.618 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:9][CH2:10][CH2:11][Cl:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[ClH:12].[CH2:2]([NH:9][CH2:10][CH2:11][NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.618 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NCCCl
Name
Quantity
11.75 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was triturated with dichloromethane (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol (220 mL)

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)NCCNC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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